5-(2,2-Diethoxyethoxy)-2-fluoropyridine
Overview
Description
“5-(2,2-Diethoxyethoxy)-2-fluoropyridine” is a chemical compound that likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “5-” in the name suggests that the substituent is attached to the fifth carbon of the pyridine ring . The “2,2-Diethoxyethoxy” part refers to a functional group attached to the pyridine ring, which consists of an ether (an oxygen atom connected to two carbon atoms) that is further connected to another ether group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with a fluorine atom and a 2,2-diethoxyethoxy group attached to it. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the presence of the pyridine ring, the fluorine atom, and the 2,2-diethoxyethoxy group. Pyridine is a basic aromatic heterocycle and can participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the ether groups would likely make it more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Pharmaceutical Research
5-(2,2-Diethoxyethoxy)-2-fluoropyridine and its derivatives have been extensively researched in the synthesis of various nucleosides related to 5-fluorouracil and 5-fluorocytosine. These nucleosides have significant implications in pharmaceutical research, particularly in the development of anticancer drugs. For instance, the work of Nesnow and Heidelberger (1973, 1975) involved synthesizing different derivatives, including 5-fluoro-3-deazauridine and 5-fluoro-4-methoxy-3-deazauridine, which have potential applications in cancer chemotherapy (Nesnow & Heidelberger, 1973), (Nesnow & Heidelberger, 1975).
Radiochemistry and Medical Imaging
In the field of radiochemistry, Carroll, Nairne, and Woodcraft (2007) highlighted the use of fluoropyridines, including derivatives of this compound, in Positron Emission Tomography (PET) imaging. Their research demonstrated how fluoropyridines, especially when labeled with fluorine-18, are valuable in medical imaging applications (Carroll, Nairne, & Woodcraft, 2007).
Organic Synthesis and Chemical Intermediates
The compound and its derivatives also play a role in organic synthesis. Kopchuk et al. (2020) explored the synthesis of 5-aryl-2,2′-bipyridines bearing fluorinated anilines, investigating their photophysical properties. This research contributes to the understanding of how fluorine substitution affects the properties of organic compounds, which is crucial in developing new materials and intermediates in organic chemistry (Kopchuk et al., 2020).
Electrochemical Applications
In the realm of electrochemistry, Wang et al. (2019) conducted research on fluoropolymers, including derivatives of this compound, for their potential as charge storage materials. They developed high-performance materials demonstrating promising applications in supercapacitors and other energy storage technologies (Wang et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of pharmaceutical intermediates , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s known that the compound’s structure, which includes a pyridine ring, could potentially allow it to interact with various biological targets through pi stacking, hydrogen bonding, and other intermolecular interactions .
Biochemical Pathways
Similar compounds have been involved in reactions such as the borylation of aryl bromides , suggesting that it may participate in or influence a variety of biochemical reactions.
Pharmacokinetics
The presence of the diethoxyethoxy group could potentially enhance its solubility and bioavailability .
Result of Action
Similar compounds have been used in the synthesis of pharmaceutical intermediates , suggesting that it may have a variety of potential effects at the molecular and cellular levels.
Properties
IUPAC Name |
5-(2,2-diethoxyethoxy)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3/c1-3-14-11(15-4-2)8-16-9-5-6-10(12)13-7-9/h5-7,11H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQZRJZCPHSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CN=C(C=C1)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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